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molecular formula C8H10N2O B1666796 Benzylurea CAS No. 538-32-9

Benzylurea

Cat. No. B1666796
M. Wt: 150.18 g/mol
InChI Key: RJNJWHFSKNJCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05945413

Procedure details

Silyl lactam 1 was dissolved in dry THF (6 mL) and cooled to -78° C. To this solution was then added LDA and the reaction was stirred for 30 minutes at -78° C. after which time benzyl bromide was added via syringe. The reaction was stirred at -78° C. until reaction was complete (1.5 hours, TLC (1:9, ether:CH2Cl2) Rf (st mat.)=0.29. Rf(silyl-prod)=0.62. Rf(BzBr)=0.79). The reaction was then quenched at -78° C. with 6 uL water and then TBAF (1M in THF was added and the reaction was warmed to room temperature and stirred for 3 hours (TLC (1:9, ether:CH2Cl2) Rf(prod)=0.28). The reaction was partition betweem H2O/EtOAc and the organic layer was washed with with water and brine, dried (MgSO4) and filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (10% ether/CH2Cl2) to yield benzyl product 2 (71 mg, 48%).
Name
Silyl lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Rf(BzBr)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
48%

Identifiers

REACTION_CXSMILES
S(OC[C@H](CC1C=CC=CC=1)[NH:8][C:9]([O:11]CC1C=CC=CC=1)=O)(=O)(=O)C.[Li+].CC([N-:30]C(C)C)C.[CH2:34](Br)[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1.CCOCC>C1COCC1.C(Cl)Cl>[CH2:34]([NH:30][C:9]([NH2:8])=[O:11])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1 |f:1.2|

Inputs

Step One
Name
Silyl lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)(=O)(=O)OC[C@@H](NC(=O)OCC1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Rf(BzBr)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at -78° C. until reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added via syringe
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched at -78° C. with 6 uL water
ADDITION
Type
ADDITION
Details
TBAF (1M in THF was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 3 hours (TLC (1:9, ether:CH2Cl2) Rf(prod)=0.28)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was partition betweem H2O/EtOAc
WASH
Type
WASH
Details
the organic layer was washed with with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (10% ether/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 71 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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